molecular formula C30H20N2S2 B14476214 2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) CAS No. 66252-22-0

2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine)

Cat. No.: B14476214
CAS No.: 66252-22-0
M. Wt: 472.6 g/mol
InChI Key: RWZAUQYMZOSTLA-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-benzothiazine core, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The presence of phenyl groups further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) typically involves the condensation of 2-mercaptobenzothiazole with ethane-1,2-diylidene bis(3-phenyl-2H-1,4-benzothiazine) under reflux conditions in an appropriate solvent such as methanol . The reaction is monitored by temperature control and stirring to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzothiazine and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

66252-22-0

Molecular Formula

C30H20N2S2

Molecular Weight

472.6 g/mol

IUPAC Name

3-phenyl-2-[2-(3-phenyl-1,4-benzothiazin-2-ylidene)ethylidene]-1,4-benzothiazine

InChI

InChI=1S/C30H20N2S2/c1-3-11-21(12-4-1)29-27(33-25-17-9-7-15-23(25)31-29)19-20-28-30(22-13-5-2-6-14-22)32-24-16-8-10-18-26(24)34-28/h1-20H

InChI Key

RWZAUQYMZOSTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CC=C4C(=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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